molecular formula C15H13ClOS2 B8333737 2-[(4-Chlorophenyl)sulfanyl]-1-[4-(methylsulfanyl)phenyl]ethanone

2-[(4-Chlorophenyl)sulfanyl]-1-[4-(methylsulfanyl)phenyl]ethanone

Cat. No.: B8333737
M. Wt: 308.8 g/mol
InChI Key: MZNHWTDJHNABMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chlorophenyl)sulfanyl]-1-[4-(methylsulfanyl)phenyl]ethanone is a useful research compound. Its molecular formula is C15H13ClOS2 and its molecular weight is 308.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13ClOS2

Molecular Weight

308.8 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-(4-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C15H13ClOS2/c1-18-13-6-2-11(3-7-13)15(17)10-19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3

InChI Key

MZNHWTDJHNABMV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CSC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring mixture of sodium ethoxide (13.32 g, 196 mmol) in ethanol (IL) in a 2 L RBF was added 4-chlorothiophenol (26.0 g, 179 mmol), followed by 2-bromo-1-[4-(methylsulfanyl)phenyl]ethanone (40 g, 163 mmol). The reaction mixture was heated to reflux until all solid dissolved, hot filtered through a fritted funnel, then allowed to cool slowly to room temperature, then to 0° C. in an ice bath. The title compound was isolated as pink needle-like crystals (43.9 g, 87%) by filtration. LCMS M+1=309.2.
Quantity
13.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three

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